molecular formula C13H15NO2 B6698983 N-methyl-2-phenoxy-N-prop-2-ynylpropanamide

N-methyl-2-phenoxy-N-prop-2-ynylpropanamide

Cat. No.: B6698983
M. Wt: 217.26 g/mol
InChI Key: AJHZMKCQCLZKLB-UHFFFAOYSA-N
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Description

N-methyl-2-phenoxy-N-prop-2-ynylpropanamide is an organic compound with a complex structure that includes a phenoxy group, a propynyl group, and a propanamide backbone

Properties

IUPAC Name

N-methyl-2-phenoxy-N-prop-2-ynylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-10-14(3)13(15)11(2)16-12-8-6-5-7-9-12/h1,5-9,11H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHZMKCQCLZKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC#C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-phenoxy-N-prop-2-ynylpropanamide typically involves the reaction of 2-phenoxypropanoic acid with propargylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-phenoxy-N-prop-2-ynylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) to reduce the amide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium at room temperature.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-methyl-2-phenoxy-N-prop-2-ynylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-phenoxy-N-prop-2-ynylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-2-phenoxy-N-prop-2-ynylpropanamide
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness

N-methyl-2-phenoxy-N-prop-2-ynylpropanamide is unique due to its specific structural features, such as the combination of a phenoxy group and a propynyl group attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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